LogP Differential: Higher Lipophilicity Than the 3,5-Dimethyl Regioisomer
The predicted octanol–water partition coefficient (LogP) of (3,7-dimethyl-1H-indol-2-yl)methanol is 2.28, compared with 1.88 for the regioisomeric (3,5-dimethyl-1H-indol-2-yl)methanol . This represents a +0.40 LogP difference—approximately a 2.5-fold increase in octanol-phase partitioning—arising solely from the shift of the second methyl group from position 5 to position 7 on the indole ring. The unsubstituted parent 1H-indole-2-methanol has a still lower LogP of 1.66 , yielding a +0.62 LogP differential versus the target compound. These differences are of a magnitude sufficient to alter membrane permeability predictions, Caco-2 permeability estimates, and plasma protein binding in early-stage drug discovery programs [1].
| Evidence Dimension | Predicted octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 2.28 (Chemsrc); LogP 2.27704 (Leyan) |
| Comparator Or Baseline | Comparator 1: (3,5-dimethyl-1H-indol-2-yl)methanol (CAS 706788-98-9) – LogP 1.88 (Chemsrc). Comparator 2: 1H-Indole-2-methanol (CAS 24621-70-3) – LogP 1.66 (ChemicalBook/BocSci) |
| Quantified Difference | +0.40 LogP vs 3,5-dimethyl isomer; +0.62 LogP vs unsubstituted parent (~2.5-fold and ~4.2-fold increase in octanol partitioning, respectively) |
| Conditions | Predicted values from Chemsrc, ChemicalBook, and BocSci databases; consistent computational methodology context. |
Why This Matters
For procurement decisions in medicinal chemistry, a 0.4 LogP difference between regioisomers is sufficient to significantly affect compound prioritization in lipophilic ligand efficiency (LLE) calculations and requires that the exact regioisomer be sourced, not an analog.
- [1] Arnott, J. A.; Planey, S. L. The influence of lipophilicity in drug discovery and design. Expert Opin. Drug Discov. 2012, 7 (10), 863–875. (General reference for LogP impact on ADME.) View Source
